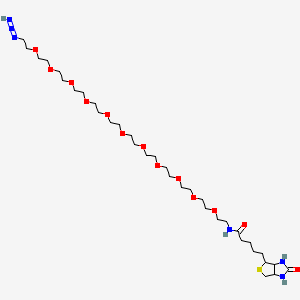
(+)-Biotin-PEG11-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Biotin-PEG11-CH2CH2N3 is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. Biotin is a vitamin that is essential for various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and the azide group is a functional group used in click chemistry. This compound is particularly useful in bioconjugation and molecular biology applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG11-CH2CH2N3 typically involves the conjugation of biotin with PEG and the subsequent introduction of the azide group. The process generally starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. The azide group is then introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin-PEG11-CH2CH2N3 undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation can produce various nitrogen oxides.
Scientific Research Applications
(+)-Biotin-PEG11-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG11-CH2CH2N3 involves its ability to form stable covalent bonds with target molecules. The biotin moiety binds to avidin or streptavidin with high affinity, while the PEG linker provides flexibility and solubility. The azide group participates in click chemistry reactions, enabling the selective and efficient conjugation of the compound to various targets. This combination of properties makes it a versatile tool in molecular biology and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG11-CH2CH2NH2: Similar structure but with an amine group instead of an azide.
Biotin-PEG11-CH2CH2COOH: Contains a carboxyl group instead of an azide.
Biotin-PEG11-CH2CH2SH: Features a thiol group instead of an azide.
Uniqueness
(+)-Biotin-PEG11-CH2CH2N3 is unique due to its azide group, which allows for click chemistry applications. This makes it particularly useful for bioconjugation and labeling, providing a versatile and efficient tool for researchers in various fields.
Properties
Molecular Formula |
C34H65N6O13S+ |
|---|---|
Molecular Weight |
798.0 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33,35H,1-29H2,(H2-,36,38,39,41,42)/p+1 |
InChI Key |
RMGHXBTUJKICLM-UHFFFAOYSA-O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















